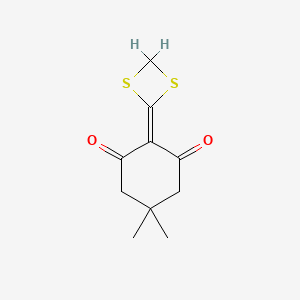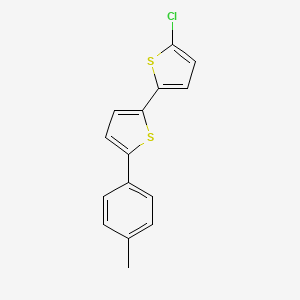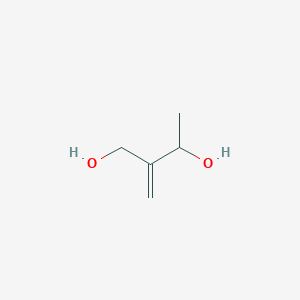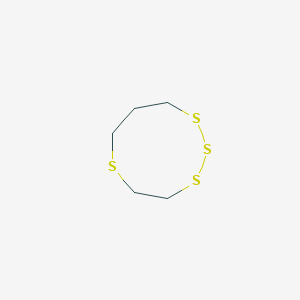![molecular formula C32H60O6Sn B14329529 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid CAS No. 102390-10-3](/img/structure/B14329529.png)
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is a complex organotin compound It features a stannyl group bonded to a butenoic acid moiety, with dodecanoyloxy and dioctyl groups attached to the tin atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid typically involves the reaction of dioctyltin oxide with dodecanoic acid and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The stannyl group can participate in substitution reactions, where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives.
科学研究应用
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
作用机制
The mechanism of action of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid involves its interaction with molecular targets through its stannyl group. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of tin-ligand complexes, which can alter the reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
Dioctyltin dilaurate: Similar in structure but lacks the oxobutenoic acid moiety.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetraphenyltin: Contains phenyl groups instead of alkyl chains.
Uniqueness
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is unique due to its combination of long alkyl chains and the oxobutenoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
属性
CAS 编号 |
102390-10-3 |
|---|---|
分子式 |
C32H60O6Sn |
分子量 |
659.5 g/mol |
IUPAC 名称 |
4-[dodecanoyloxy(dioctyl)stannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H24O2.2C8H17.C4H4O4.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2 |
InChI 键 |
BQBZCXCJGAKQMH-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
